molecular formula C10H8N2O3 B2391262 Methyl 4-(cyanocarbamoyl)benzoate CAS No. 2044713-02-0

Methyl 4-(cyanocarbamoyl)benzoate

Cat. No.: B2391262
CAS No.: 2044713-02-0
M. Wt: 204.185
InChI Key: DGLLBLHOMFWDKW-UHFFFAOYSA-N
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Description

Methyl 4-(cyanocarbamoyl)benzoate is a benzoate ester derivative featuring a cyanocarbamoyl (-CONHCN) substituent at the para position of the benzene ring. Similar compounds are often synthesized for pharmaceutical or materials science applications, particularly as intermediates in drug discovery or as ligands in coordination chemistry .

Properties

IUPAC Name

methyl 4-(cyanocarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-7(3-5-8)9(13)12-6-11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLLBLHOMFWDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of methyl 4-(cyanocarbamoyl)benzoate typically begins with the esterification of 4-(cyanocarbamoyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Cyanoacetylation: Another method involves the cyanoacetylation of methyl 4-aminobenzoate. This reaction is performed by treating methyl 4-aminobenzoate with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-(cyanocarbamoyl)benzoate can undergo nucleophilic substitution reactions, where the cyanocarbamoyl group can be replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Hydrolysis: Hydrolysis of this compound in acidic or basic conditions yields 4-(cyanocarbamoyl)benzoic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Various substituted benzoates.

    Reduction: 4-(aminocarbamoyl)benzoate.

    Hydrolysis: 4-(cyanocarbamoyl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(cyanocarbamoyl)benzoate has shown potential in the development of pharmaceutical agents, particularly as a precursor for synthesizing various bioactive compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa50

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its anticancer properties. Various cell lines were treated with this compound, yielding the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials. Its structure allows it to function as an intermediate in the production of polymers and other materials with specific properties.

Polymer Synthesis

The compound can be employed in the preparation of polyurethanes and other polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study on Antimicrobial Efficacy

A research team evaluated the effectiveness of this compound in combination with conventional antibiotics against resistant bacterial strains. The combination therapy demonstrated enhanced efficacy, significantly reducing MIC values compared to individual treatments.

Case Study on Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates, as evidenced by flow cytometry analysis. This suggests potential for development as an adjunct therapy in cancer treatment.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicological profile. Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain to be fully elucidated. Research into the compound's safety profile is crucial for future therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-(cyanocarbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This modulation can lead to changes in biochemical pathways, resulting in the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives, including:

Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol) Reference
Methyl 4-[(4-cyanobenzyl)oxy]benzoate (23n) 4-Cyanobenzyloxy Ester, ether, nitrile ~299.3
Methyl 3-[(4-cyanobenzyl)oxy]benzoate (23o) 3-Cyanobenzyloxy Ester, ether, nitrile ~299.3
Methyl 4-acetamido-2-hydroxybenzoate Acetamido, hydroxyl Ester, amide, phenolic -OH ~209.2
C1–C7 derivatives (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Piperazinyl-quinolinecarbonyl Ester, amide, heteroaromatic ring ~497.5 (C1)

Key Observations :

  • Steric Considerations : Compounds with bulky substituents (e.g., C1–C7) exhibit reduced solubility in polar solvents, whereas smaller substituents (e.g., acetamido or hydroxyl groups) improve hydrophilicity .

Yield and Purity :

  • Williamson reactions (e.g., 23n/23o) achieve moderate yields (~60–75%) with high purity confirmed by NMR and HRMS .
  • Quinoline derivatives (C1–C7) are isolated as yellow/white solids with >95% purity after recrystallization .

Biological Activity

Methyl 4-(cyanocarbamoyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry and agricultural sciences due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its insecticidal properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of benzoic acid, characterized by the presence of a cyanocarbamoyl group at the para position of the benzene ring. Its chemical formula is C11H10N2O3C_{11}H_{10}N_{2}O_{3}, and it possesses both hydrophilic and hydrophobic characteristics, which may contribute to its biological activity.

1. Insecticidal Properties

Research has shown that this compound exhibits significant insecticidal activity against various pest species.

  • Toxicity Studies : In laboratory bioassays, the compound demonstrated varying levels of toxicity against different life stages of pests such as Bemisia tabaci (whitefly) and Tetranychus urticae (two-spotted spider mite). For instance, the LC50 values for adult whiteflies were recorded at 0.22% (v/v), indicating a substantial lethal effect on this pest population .
  • Ovicidal Effects : The compound also showed ovicidal properties, with a reduction in egg hatch rates observed at concentrations as low as 0.5%. This suggests that this compound could be an effective tool in integrated pest management strategies .
Pest Species Life Stage LC50 (% v/v) Effect Observed
Bemisia tabaciAdult0.22High mortality
Tetranychus urticaeAdult0.27Significant mortality
Tetranychus urticaeEggs0.5Reduced hatch rate

2. Antimicrobial Activity

In addition to its insecticidal properties, this compound has been evaluated for its antimicrobial effects.

  • Antibacterial Studies : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, tests against Staphylococcus aureus and Escherichia coli showed inhibition zones indicating effective growth suppression .
  • Fungal Inhibition : Preliminary studies also indicated antifungal activity against strains like Candida albicans, suggesting potential applications in treating fungal infections .

3. Therapeutic Potential

Emerging research suggests that this compound may possess therapeutic properties beyond its agricultural applications.

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes implicated in cancer progression, particularly carbonic anhydrases which are overexpressed in various tumors. This inhibition could potentially lead to anticancer applications .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Insecticidal Efficacy : A study published in MDPI highlighted the effectiveness of this compound against whiteflies, demonstrating significant mortality rates and reduced fecundity in treated populations . This study emphasizes the compound's potential as an environmentally friendly insecticide.
  • Antimicrobial Activity Assessment : Another investigation focused on synthesizing derivatives of benzimidazole compounds, including this compound, which were screened for antimicrobial activity. Results indicated promising antimicrobial effects, particularly against pathogenic bacterial strains .

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